Nikkomycin z
Overview
Description
Nikkomycins are a group of antifungal medications that work by interfering with the building of the fungal cell wall, which results in the fungal cell breaking open . Nikkomycin Z, specifically, has weak activity against Aspergillus fumigatus, which may be of benefit when used with other medications . It also inhibits the growth of Batrachochytrium dendrobatidis, a serious fungal pathogen linked to global amphibian declines . Nikkomycin Z is a selective competitive inhibitor of chitin synthase .
Synthesis Analysis
Nikkomycins are naturally occurring peptidyl nucleoside antibiotics that show promise as potential antifungal agents due to their potent ability to inhibit chitin synthase, an enzyme responsible for fungal cell wall biosynthesis . They were originally identified from Streptomyces tendae . An efficient synthesis of these nikkomycins has been reported, using neighboring group participation N-glycosylation and stereoselective oxidation state installation .
Molecular Structure Analysis
The molecular structure of Nikkomycin Z is C20H25N5O10 . It is a nucleoside-peptide, and its biological activity relies on its structural similarity to UDP-GlcNAc, the substrate for chitin biosynthesis .
Physical And Chemical Properties Analysis
Nikkomycin Z has a molecular weight of 495.44 . It is a solid substance and is soluble in water at a concentration of ≥ 31.25 mg/mL .
Scientific Research Applications
-
Fungal Species Treatment
- Scientific Field : Mycology
- Application Summary : Nikkomycin Z has fungicidal activity against some fungal species which currently requires patients to endure chronic therapy . It inhibits chitin structure formation, which is important for fungi, but not found in mammals .
- Methods of Application : Nikkomycin Z is used in in vitro studies to observe its effects on various fungal species .
- Results : Nikkomycin Z showed strong clinical benefit in dogs with natural Coccidioides infection. It has protected animals against fatal infections of Candida albicans .
-
Candida Auris Treatment
- Scientific Field : Medical Mycology
- Application Summary : Nikkomycin Z has been tested against the emerging fungal pathogen Candida auris .
- Methods of Application : Nikkomycin Z was tested by broth microdilution against a panel of 100 isolates of genetically diverse C. auris from around the world .
- Results : Nikkomycin Z showed mixed activity against the tested isolates, with an MIC range of 0.125 to >64 mg/L .
-
Chitin Synthase Inhibition
- Scientific Field : Biochemistry
- Application Summary : Nikkomycin Z is a competitive inhibitor of chitin synthase .
- Methods of Application : Nikkomycin Z is used in in vitro studies to observe its inhibitory effects on chitin synthase .
- Results : Nikkomycin Z has been shown to inhibit chitin synthase effectively .
-
Encephalitozoon Hellem Treatment
- Scientific Field : Parasitology
- Application Summary : Nikkomycin Z is a potential treatment for human Encephalitozoon hellem, a microsporidian species .
- Methods of Application : The application methods of Nikkomycin Z for this treatment are not explicitly mentioned in the sources .
- Results : The results of Nikkomycin Z’s effectiveness in treating Encephalitozoon hellem are not explicitly mentioned in the sources .
-
Coccidioidomycosis Treatment
- Scientific Field : Medical Mycology
- Application Summary : Nikkomycin Z shows promise as a treatment for coccidioidomycosis .
- Methods of Application : Nikkomycin Z was administered orally in a murine model of coccidioidomycosis .
- Results : Oral nikZ therapy gave similar results to intraperitoneal nikZ and sterilized infection in most animals after low-inoculum challenge .
-
Batrachochytrium Dendrobatidis Treatment
- Scientific Field : Mycology
- Application Summary : Nikkomycin Z inhibits growth of Batrachochytrium dendrobatidis, a serious fungal pathogen linked to global amphibian declines .
- Methods of Application : The application methods of Nikkomycin Z for this treatment are not explicitly mentioned in the sources .
- Results : Lower concentrations of Nikkomycin Z enhanced natural amphibian antimicrobial skin peptide effectiveness in vitro .
-
Aspergillus Fumigatus Treatment
- Scientific Field : Medical Mycology
- Application Summary : Nikkomycin Z has weak activity against Aspergillus fumigatus which may be of benefit when used with other medications, such as caspofungin, ranconazole and amphotericin B, fluconazole or itraconazole .
- Methods of Application : The application methods of Nikkomycin Z for this treatment are not explicitly mentioned in the sources .
- Results : The results of Nikkomycin Z’s effectiveness in treating Aspergillus fumigatus are not explicitly mentioned in the sources .
-
Combination Therapy
- Scientific Field : Pharmacology
- Application Summary : Nikkomycin Z provides high protection in synergistic combination with several agent classes against Candida and Aspergillus species .
- Methods of Application : The application methods of Nikkomycin Z for this treatment are not explicitly mentioned in the sources .
- Results : Nikkomycin Z potentiates a variety of agents when used in combination against important fungi, notably including Candida albicans and Aspergillus fumigatus .
-
Chitin and β-glucan Study
- Scientific Field : Biochemistry
- Application Summary : Nikkomycin Z is used to study the changes of chitin and β-glucan under Nikkomycin Z exposure .
- Methods of Application : The application methods of Nikkomycin Z for this study are not explicitly mentioned in the sources .
- Results : The results of the study are not explicitly mentioned in the sources .
-
Synergistic Activity with Other Drugs
- Scientific Field : Pharmacology
- Application Summary : Nikkomycin Z has been shown to have synergistic activity when combined with other drugs, notably fluconazole, which is the most commonly used drug against candidiasis .
- Methods of Application : The application methods of Nikkomycin Z for this treatment are not explicitly mentioned in the sources .
- Results : The results of the study are not explicitly mentioned in the sources .
-
Inhibition of Batrachochytrium Dendrobatidis
- Scientific Field : Mycology
- Application Summary : Nikkomycin Z inhibits the growth of Batrachochytrium dendrobatidis, a serious fungal pathogen linked to global amphibian declines .
- Methods of Application : The application methods of Nikkomycin Z for this treatment are not explicitly mentioned in the sources .
- Results : Lower concentrations of Nikkomycin Z enhanced natural amphibian antimicrobial skin peptide effectiveness in vitro .
-
Endemic Dimorphic Fungi Treatment
- Scientific Field : Medical Mycology
- Application Summary : Nikkomycin Z has shown significant clinical benefits in mammals against endemic, dimorphic fungi, including Coccidioides, Histoplasma, and Blastomyces spp .
- Methods of Application : The application methods of Nikkomycin Z for this treatment are not explicitly mentioned in the sources .
- Results : The results of Nikkomycin Z’s effectiveness in treating endemic, dimorphic fungi are not explicitly mentioned in the sources .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34)/t7-,11-,12-,13-,14-,15+,16+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJFFVUVFNBJTN-VHDFTHOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nikkomycin z | |
CAS RN |
59456-70-1 | |
Record name | Nikkomycin Z | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59456-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nikkomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059456701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nikkomycin Z | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12939 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2S)-2-[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanamido]-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIKKOMYCIN Z | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z22C3QQCJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.